molecular formula C12H15BrFN B13152117 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine

1-[(2-Bromo-3-fluorophenyl)methyl]piperidine

Cat. No.: B13152117
M. Wt: 272.16 g/mol
InChI Key: SYCUFBYIGGUGMG-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-fluorophenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dehalogenated products or modified piperidine derivatives.

Scientific Research Applications

1-[(2-Bromo-3-fluorophenyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

  • 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine
  • 2-Bromo-1-(3-fluorophenyl)-2-methyl-1-propanone

Comparison: 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

1-[(2-bromo-3-fluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15BrFN/c13-12-10(5-4-6-11(12)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2

InChI Key

SYCUFBYIGGUGMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C(=CC=C2)F)Br

Origin of Product

United States

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